(R)-8-amino-3-fluoro-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride
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Overview
Description
®-8-amino-3-fluoro-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a fluorine atom, and a tetrahydronaphthalene ring system. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-8-amino-3-fluoro-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydronaphthalene Ring: The initial step involves the construction of the tetrahydronaphthalene ring system through a series of cyclization reactions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a nucleophilic substitution reaction using a suitable fluorinating agent.
Amination: The amino group is introduced through a reductive amination reaction, where an appropriate amine is reacted with a carbonyl compound in the presence of a reducing agent.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-8-amino-3-fluoro-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-8-amino-3-fluoro-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
®-8-amino-3-fluoro-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of ®-8-amino-3-fluoro-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride involves its interaction with specific molecular targets. The amino group and fluorine atom play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
®-8-amino-3-fluoro-5,6,7,8-tetrahydronaphthalen-2-ol: The free base form without the hydrochloride salt.
®-8-amino-3-chloro-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride: Similar structure but with a chlorine atom instead of fluorine.
®-8-amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in ®-8-amino-3-fluoro-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride imparts unique properties such as increased lipophilicity and metabolic stability. These characteristics can enhance its effectiveness in biological applications compared to its analogs with different halogen atoms.
Biological Activity
(R)-8-amino-3-fluoro-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride (CAS Number: 1259609-05-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Property | Value |
---|---|
Molecular Formula | C10H12FNO |
Molecular Weight | 181.21 g/mol |
CAS Number | 1259609-05-6 |
Purity | ≥ 95% |
This compound acts primarily as a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is crucial for regulating ion transport across epithelial membranes. The compound has been shown to enhance the activity of CFTR through allosteric modulation, which stabilizes the protein's active conformation and improves chloride ion transport in cells .
Biological Activities
- Antitumor Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that this compound can inhibit cell proliferation and induce apoptosis in human cancer cells. The IC50 values vary depending on the cell line but are generally in the low micromolar range .
- Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties. It has been evaluated for its ability to mitigate oxidative stress and neuronal cell death in models of neurodegenerative diseases. The exact mechanisms remain under investigation but may involve modulation of apoptotic pathways and reduction of reactive oxygen species (ROS) levels .
- Antimicrobial Activity : The compound has shown promising results against both Gram-positive and Gram-negative bacteria. Its antimicrobial efficacy appears to be linked to its ability to disrupt bacterial membrane integrity and inhibit essential metabolic pathways .
Case Study 1: Antitumor Efficacy
In a study conducted on multiple cancer cell lines, this compound was tested for its cytotoxic effects. The results indicated a significant reduction in cell viability with an IC50 value of approximately 1.98 µg/mL against A431 cells. Mechanistic studies revealed that the compound induced apoptosis through caspase activation and mitochondrial dysfunction .
Case Study 2: Neuroprotection
A recent investigation into neuroprotective agents highlighted the efficacy of this compound in preventing neuronal damage in models of oxidative stress. The treatment resulted in decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation, suggesting reduced oxidative damage .
Research Findings
Recent literature reviews and experimental studies have underscored the potential of this compound as a multi-faceted therapeutic agent:
Properties
Molecular Formula |
C10H12FNO |
---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
(8R)-8-amino-3-fluoro-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C10H12FNO/c11-8-4-6-2-1-3-9(12)7(6)5-10(8)13/h4-5,9,13H,1-3,12H2/t9-/m1/s1 |
InChI Key |
YGIWDVJTRBEASP-SECBINFHSA-N |
Isomeric SMILES |
C1C[C@H](C2=CC(=C(C=C2C1)F)O)N |
Canonical SMILES |
C1CC(C2=CC(=C(C=C2C1)F)O)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.